![molecular formula C16H10Cl2F3N3O2S B2774688 乙酸1-[4-(2,4-二氯苯基)-1,3-噻唑-2-基]-5-(三氟甲基)-1H-吡唑-4-甲酯 CAS No. 955964-59-7](/img/structure/B2774688.png)

乙酸1-[4-(2,4-二氯苯基)-1,3-噻唑-2-基]-5-(三氟甲基)-1H-吡唑-4-甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

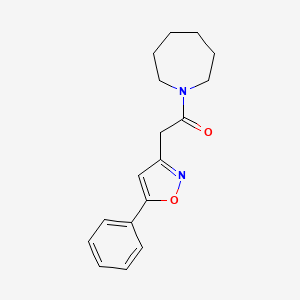

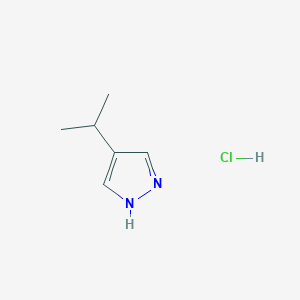

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring and a pyrazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and pyrazole rings. One common method for synthesizing thiazoles involves the condensation of α-haloketones with thioamides . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the thiazole ring is aromatic and relatively stable, but can undergo reactions at its nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors like its molecular structure and the nature of its functional groups .科学研究应用

合成与区域选择性

高效合成

开发了一种合成一系列与所研究化合物密切相关的 1-(2,4-二氯苯基)-1H-吡唑-3-羧酸乙酯的方法。此过程利用超声辐射实现了高区域选择性和反应时间的显著减少,产率在 71-92% 之间 (Machado 等人,2011)。

抗菌和抗癌特性

潜在的抗菌和抗癌剂

包括与该化合物结构密切相关的在内的新型吡唑衍生物显示出良好至优异的抗菌活性。此外,一些化合物表现出比参考药物多柔比星更高的抗癌活性,突出了该化合物在开发新治疗剂中的潜力 (Hafez 等人,2016)。

合成应用

稠合吡唑合成

该标题化合物的类似物,5- 和 3-三氟甲氧基-1H-吡唑-4-羧酸乙酯,已被用作与各种炔烃的 Pd 催化交叉偶联反应中的前体。该合成路线促进了不同稠合吡唑的产生,例如吡喃并[4,3-c]吡唑-4(1H)-酮,突出了该化合物在有机合成中的多功能性 (Arbačiauskienė 等人,2011)。

化学反应和表征

不同的化学反应

对相关的吡唑-4-羧酸乙酯化合物与不同的试剂(例如肼)的反应的研究,导致了各种区域异构吡唑的合成。这证明了该化合物的反应性和在创造各种结构多样的分子中的潜力 (Mikhed’kina 等人,2009)。

新型化合物库

化合物库的创建

一项重要的研究涉及从与所研究化合物结构相似的化合物制备 422 个 1-(2-噻唑基)-5-(三氟甲基)吡唑-4-羧酰胺的库。这项研究突出了该化合物在生成用于生物筛选的不同化学库中的效用,显示了一些化合物对秀丽隐杆线虫的毒性 (Donohue 等人,2002)。

作用机制

Target of Action

It contains structural elements of indole and thiazole derivatives, which are known to bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, suggesting a broad spectrum of potential targets .

Mode of Action

For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Similarly, thiazole derivatives are characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, which contributes to their reactivity .

Biochemical Pathways

Indole and thiazole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

For instance, thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Based on its structural similarity to indole and thiazole derivatives, it can be inferred that it may have a wide range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2F3N3O2S/c1-2-26-14(25)10-6-22-24(13(10)16(19,20)21)15-23-12(7-27-15)9-4-3-8(17)5-11(9)18/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGKWGSMIPHRFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2774610.png)

![1-[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2774612.png)

![N-(tert-butyl)-2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2774615.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2774620.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2774622.png)

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2774624.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2774625.png)